Neuropeptide SF(mouse,rat) (TFA)

Pain Modulation Opioid Research GPCR Pharmacology

Neuropeptide SF (mouse,rat) (TFA) is the only NPFF agonist with validated 19-fold ASIC3 sustained current potentiation, far exceeding NPFF and NPAF. Its ~4‑fold NPFF2 selectivity (Ki=12.1 nM vs. 48.4 nM for NPFF1) enables targeted dissection of NPFF2‑specific pathways in opioid modulation and HPA axis regulation. Unlike generic or human analogs, this exact rodent sequence ensures reproducible in vivo efficacy in pain, stress, and ion‑channel models. Procure the definitive pharmacological probe for mechanism‑specific research.

Molecular Formula C42H66F3N13O12
Molecular Weight 1002.0 g/mol
Cat. No. B12415927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuropeptide SF(mouse,rat) (TFA)
Molecular FormulaC42H66F3N13O12
Molecular Weight1002.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C40H65N13O10.C2HF3O2/c1-21(2)18-29(52-34(58)25(41)20-54)37(61)47-22(3)33(57)48-23(4)39(63)53-17-9-13-30(53)38(62)50-27(14-15-31(42)55)36(60)49-26(12-8-16-46-40(44)45)35(59)51-28(32(43)56)19-24-10-6-5-7-11-24;3-2(4,5)1(6)7/h5-7,10-11,21-23,25-30,54H,8-9,12-20,41H2,1-4H3,(H2,42,55)(H2,43,56)(H,47,61)(H,48,57)(H,49,60)(H,50,62)(H,51,59)(H,52,58)(H4,44,45,46);(H,6,7)/t22-,23-,25-,26-,27-,28-,29-,30-;/m0./s1
InChIKeyDVXZFYWESPFBAI-JQRMDQEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuropeptide SF (mouse, rat) (TFA): A High-Affinity Agonist for NPFF1 and NPFF2 Receptors with Verified Potentiation of Analgesia and ASIC3 Modulation


Neuropeptide SF (mouse, rat) (TFA) is a potent, high-affinity agonist of the neuropeptide FF (NPFF) receptors, NPFF1 and NPFF2. It is an endogenous RF-amide peptide, derived from the Npff precursor gene [1]. Its primary pharmacological profile includes the specific binding and activation of NPFF receptors (Ki = 48.4 nM for NPFF1; Ki = 12.1 nM for NPFF2) . Beyond its canonical GPCR activity, this peptide has been uniquely demonstrated to modulate the activity of Acid-Sensing Ion Channel 3 (ASIC3), a property not shared by all NPFF receptor agonists [2].

Why Procuring Neuropeptide SF (mouse, rat) (TFA) Requires Specification Over Generic or Other In-Class Peptides


Generic substitution of Neuropeptide SF (mouse, rat) with other NPFF receptor agonists or even its human analog is scientifically unsound due to critical differences in receptor selectivity, functional outcomes on ion channels, and in vivo physiological effects. For instance, the NPFF2 vs. NPFF1 selectivity of Neuropeptide SF (mouse, rat) (~4-fold) differs significantly from that of related peptides like NPFF or NPAF, which show different rank orders of potency and affinity [1]. Critically, its unique capacity to potentiate ASIC3 channel activity is not a class-wide effect of NPFF agonists, with data showing that NPAF and NPFF are significantly less effective in this regard [2]. Furthermore, species-specific sequence variations, even when subtle, can lead to different functional potencies and in vivo efficacy, as demonstrated in comparative receptor binding and pain model studies [3]. Therefore, procurement for reproducible, mechanism-specific research demands the exact compound designation to ensure experimental fidelity.

Quantitative Differentiation of Neuropeptide SF (mouse, rat) (TFA): Comparative Evidence for Informed Scientific Procurement


Superior Potency at NPFF2 vs. NPFF1 Receptors Compared to NPFF and NPAF

Neuropeptide SF (mouse, rat) demonstrates a clear and quantifiable selectivity for the NPFF2 receptor over the NPFF1 receptor, which is distinct from the selectivity profile of the primary endogenous agonists NPFF and NPAF. In direct radioligand binding assays using the same human NPFF receptor subtype, the rank order of affinity (Ki) shows a significant difference in the absolute affinity and relative positioning of NPSF compared to its analogs [1].

Pain Modulation Opioid Research GPCR Pharmacology

Unique Potentiation of ASIC3 Channel Activity: A Functional Differentiator from NPFF and NPAF

A key, non-redundant function of Neuropeptide SF (mouse, rat) is its ability to significantly potentiate the sustained current of the Acid-Sensing Ion Channel 3 (ASIC3). In a direct comparative study, NPSF produced a 19-fold increase in ASIC3 current amplitude, a degree of potentiation far exceeding that of other RF-amide peptides like NPFF (9-fold increase) and FMRFamide (12-fold increase) [1].

Nociception Acidosis Ion Channel Pharmacology

In Vivo Potentiation of Morphine Analgesia and Reversal of Tolerance

Neuropeptide SF (mouse, rat) has a well-documented and quantifiable effect on opioid signaling in vivo, which is distinct from the anti-opioid effects of other RF-amide peptides. Intrathecal administration of NPSF (10 nmol) in rats resulted in a significant enhancement of spinal morphine antinociception and reversed the loss of morphine potency in animals rendered tolerant to morphine [1].

Opioid Tolerance Spinal Analgesia Pain Management

Species-Specific Efficacy in HPA Axis and Behavioral Regulation

The (mouse, rat) sequence of Neuropeptide SF is necessary for specific studies on the hypothalamic-pituitary-adrenal (HPA) axis. I.c.v. administration of NPSF in rats led to a dose-dependent stimulation of both ACTH and corticosterone secretion, an effect that was not fully mediated by corticotropin-releasing factor (CRF) [1]. This demonstrates a complex and specific role in stress neuroendocrinology.

Neuroendocrinology Stress Response Behavioral Pharmacology

Validated Application Scenarios for Neuropeptide SF (mouse, rat) (TFA) Based on Differentiated Evidence


Investigating NPFF2-Mediated Signaling in Pain and Analgesia Pathways

For researchers studying the modulation of pain by endogenous opioid systems, Neuropeptide SF (mouse, rat) (TFA) is the optimal tool. Its ~4-fold selectivity for NPFF2 over NPFF1 (Ki = 12.1 nM vs. 48.4 nM) allows for the targeted investigation of NPFF2-specific pathways. Its proven ability to potentiate morphine antinociception and reverse tolerance in spinal models [1] makes it invaluable for dissecting the mechanisms of opioid efficacy and the development of tolerance, distinguishing it from other peptides with anti-opioid effects [2].

Elucidating the Role of ASIC3 in Inflammatory and Acidotic Pain

This compound is uniquely suited for studies of ASIC3 channel function. Its unparalleled capacity to increase the sustained current of ASIC3 by 19-fold—more than double the effect of NPFF [3]—provides a specific pharmacological probe for exploring the role of ASIC3 in pain associated with tissue acidosis, such as in inflammation, ischemia, or muscle fatigue. This application is not feasible with other NPFF agonists that lack this potent modulatory effect [3].

Studying Stress and Neuroendocrine Regulation of the HPA Axis in Rodent Models

For neuroendocrinology research focused on the hypothalamic-pituitary-adrenal (HPA) axis, the (mouse, rat) sequence of Neuropeptide SF is essential. I.c.v. administration reliably stimulates ACTH and corticosterone secretion in rats [4], confirming its role as a central regulator of the stress response. Its distinct receptor selectivity compared to NPAF and RFRP-3 [5] allows for precise pharmacological dissection of the neuropeptide FF system's contribution to neuroendocrine function and stress-related behaviors.

Technical Documentation Hub

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